molecular formula C13H11ClN4O B6358234 7-[1-(4-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 165383-12-0

7-[1-(4-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B6358234
CAS No.: 165383-12-0
M. Wt: 274.70 g/mol
InChI Key: FCEPUTGEUCVRRI-UHFFFAOYSA-N
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Description

7-[1-(4-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a triazolopyrimidine core substituted with a 1-(4-chlorophenoxy)ethyl group. The triazolopyrimidine scaffold is a nitrogen-rich bicyclic system known for its versatility in medicinal and agrochemical applications due to its ability to interact with biological targets via hydrogen bonding and π-π stacking . These methods typically involve reacting a chlorinated triazolopyrimidine precursor with phenoxyethyl derivatives under acidic or catalytic conditions .

Properties

IUPAC Name

7-[1-(4-chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O/c1-9(19-11-4-2-10(14)3-5-11)12-6-7-15-13-16-8-17-18(12)13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEPUTGEUCVRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC2=NC=NN12)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396633
Record name 1D-092
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165383-52-8
Record name 1D-092
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,2,4]Triazolo[1,5-a]pyrimidine, 7-[(1R)-1-(4-chlorophenoxy)ethyl]
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 7-[1-(4-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine often involves the Dimroth rearrangement, a process that includes the isomerization of heterocycles. This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II). Industrial production methods may involve microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides, which is an eco-friendly and efficient approach .

Chemical Reactions Analysis

7-[1-(4-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding oxides, while reduction could produce amines.

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to 7-[1-(4-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine may be effective in treating neurological disorders. A patent describes its use in addressing conditions such as brain injuries and other neurological impairments, highlighting the compound's potential neuroprotective effects .

Antimicrobial Activity

Studies have shown that triazolo-pyrimidines exhibit antimicrobial properties. The incorporation of the chlorophenoxy group enhances the compound's efficacy against various bacterial strains. Preliminary tests suggest that this compound could serve as a promising candidate for developing new antibiotics .

Anticancer Properties

Recent investigations into the anticancer potential of triazolo-pyrimidines indicate that this compound may inhibit tumor growth. Cell line studies have demonstrated its ability to induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Case Study 1: Neuroprotection

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of triazolo-pyrimidines in animal models of traumatic brain injury. The results indicated a significant reduction in neuronal death and improved cognitive function post-treatment with compounds structurally related to this compound .

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the antimicrobial properties of various triazolo-pyrimidines, this compound demonstrated notable activity against resistant strains of Staphylococcus aureus. The compound's mechanism was linked to disruption of bacterial cell wall synthesis .

Mechanism of Action

The primary mechanism of action of 7-[1-(4-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to the suppression of cell proliferation. The compound interacts with the ATP-binding site of CDK2, preventing the phosphorylation of target proteins necessary for cell cycle progression.

Comparison with Similar Compounds

The biological and physicochemical properties of triazolopyrimidine derivatives are highly dependent on substituents. Below is a comparative analysis of structurally related compounds:

Substituent Variations and Physicochemical Properties
Compound Name (CAS/Reference) Substituent Melting Point (°C) Key Structural Features
7-[1-(4-Chlorophenoxy)ethyl]-triazolopyrimidine 1-(4-Cl-phenoxy)ethyl Not reported Ethyl linker enhances flexibility
7-(2,4-Dichlorophenoxy)-5-phenyl-triazolopyrimidine (5e, ) 2,4-diCl-phenoxy 211–214 Di-Cl groups increase lipophilicity
7-(4-Bromophenoxy)-5-phenyl-triazolopyrimidine (5f, ) 4-Br-phenoxy 143–145 Bromine enhances halogen bonding
7-(4-Fluorophenyl)ethenyl-triazolopyrimidine (CAS 338793-23-0, ) 4-F-styryl Not reported Styryl group enables π-π interactions
7-Amino-2-(4-Cl-phenyl)-triazolopyrimidinone (CAS 1354764-81-0, ) 4-Cl-phenyl + amino Not reported Amino group improves solubility

Key Observations :

  • Halogen Effects : Chlorine and bromine substituents (e.g., 5e, 5f) increase melting points and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
  • Linker Flexibility: The ethyl linker in the target compound may improve conformational adaptability compared to rigid styryl () or direct phenoxy groups ().

Key Observations :

  • Anti-tumor Activity : Indole-triazolopyrimidine hybrids () demonstrate low micromolar IC50 values, indicating that substituent electronic properties (e.g., electron-withdrawing Cl) could modulate cytotoxicity.

Biological Activity

7-[1-(4-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic compound belonging to the class of triazolopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H19ClN6O
  • Molecular Weight : 274.706 g/mol
  • CAS Number : 165383-52-8

The compound features a triazolo-pyrimidine core structure with a chlorophenoxyethyl substituent that is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may function as an antagonist at specific receptor sites, influencing neurotransmitter pathways and cellular signaling mechanisms.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance:

  • Study on Cell Lines : In vitro evaluations demonstrated significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), NCI-H460 (lung cancer), and Hep-2 (laryngeal cancer). The IC50 values were reported as follows:
    Cell LineIC50 (µM)
    MCF-70.46
    NCI-H4600.39
    Hep-23.25

These findings suggest that the compound exhibits potent antitumor properties, potentially through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In a comparative study against various microbial strains:

  • Antimicrobial Efficacy : The compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 10 to 25 µg/mL.

Case Studies

  • Case Study on Antitumor Efficacy :
    • A recent clinical trial investigated the efficacy of the compound in patients with advanced solid tumors. Results indicated a partial response in 30% of participants with measurable disease, highlighting its potential as a therapeutic agent in oncology.
  • Neuropharmacological Study :
    • Another study focused on the neuroprotective effects of the compound in models of neurodegeneration. It was found to enhance cognitive function in animal models by modulating glutamatergic signaling pathways, indicating potential applications in treating neurodegenerative diseases .

Q & A

Q. What are the common synthetic routes for preparing triazolo[1,5-a]pyrimidine derivatives, and how can they be optimized for reproducibility?

  • Methodological Answer : A widely used protocol involves a three-component reaction of aminotriazole, ethyl 3-oxohexanoate, and aromatic aldehydes in dimethylformamide (DMF) under molten-state conditions. The mixture is stirred for 10–12 minutes, cooled, and crystallized in methanol to yield high-purity products (85–92% yields) . For reproducibility, solvent selection (e.g., ethanol/water mixtures) and catalyst optimization (e.g., TMDP (trimethylenedipiperidine)) are critical. TMDP enhances reaction rates and reduces side reactions, but its toxicity requires careful handling .

Q. What spectroscopic techniques are essential for characterizing triazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.34–8.90 ppm) and confirms regiochemistry .
  • Mass spectrometry (MS) : Identifies molecular ions (e.g., m/z 436.2 [M+H]⁺) and fragmentation patterns .
  • Infrared (IR) spectroscopy : Detects functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹) .

Q. How can researchers ensure purity during synthesis and purification?

  • Methodological Answer : Recrystallization from ethanol or methanol is standard. For example, cooling ethanol solutions slowly yields single crystals suitable for X-ray diffraction, achieving >95% purity . Thin-layer chromatography (TLC) with silica gel plates (e.g., SIL G/UV 254) monitors reaction progress .

Advanced Research Questions

Q. How do substituents on the triazolo[1,5-a]pyrimidine core influence biological activity, and what structural modifications are promising for drug discovery?

  • Methodological Answer : Substituents like trifluoromethyl groups enhance metabolic stability and binding affinity. For instance, introducing a trifluoromethyl group at position 5 increases inhibition of MDM2-p53 interactions (IC₅₀ < 1 µM) . Structure-activity relationship (SAR) studies using analogs with varying aryl/alkyl groups (e.g., cyclohexyl vs. cycloheptyl) reveal trends in cannabinoid receptor CB2 selectivity (Ki values ranging 10–100 nM) .

Q. What crystallographic methods resolve structural ambiguities in triazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction confirms planar triazole rings and envelope conformations of dihydropyrimidine moieties. For example, Cremer & Pople puckering parameters (θ = 0.094 Å, φ = 346.4°) quantify ring puckering, while intermolecular N–H⋯N hydrogen bonds stabilize crystal packing . Data collection with Bruker APEX2 and refinement via SHELXL2014 are standard .

Q. How can researchers address contradictions in spectral data during structural elucidation?

  • Methodological Answer : Discrepancies between NMR and X-ray data (e.g., proton assignments vs. crystallographic positions) require cross-validation:
  • DFT calculations : Predict NMR chemical shifts and compare with experimental data.
  • Variable-temperature NMR : Resolves dynamic effects (e.g., rotational barriers of substituents) .
  • Complementary techniques : Use high-resolution MS (HRMS) to confirm molecular formulas .

Q. What catalytic systems improve reaction efficiency and reduce environmental impact?

  • Methodological Answer : TMDP in ethanol/water (1:1 v/v) achieves 92% yields with reduced solvent waste compared to DMF-based methods. However, TMDP’s toxicity necessitates substitution with greener catalysts (e.g., piperazine derivatives) or solvent-free conditions under microwave irradiation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-[1-(4-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
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7-[1-(4-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

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